2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one
Overview
Description
2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one is an organic compound that features a bromine atom, a trifluoromethyl group, and a phenyl ring
Mechanism of Action
Target of Action
It is known that this compound is used as a reagent in suzuki–miyaura coupling , a type of palladium-catalyzed cross-coupling reaction. This suggests that its targets could be various organic compounds that undergo carbon-carbon bond formation in this reaction.
Mode of Action
In the context of Suzuki–Miyaura coupling, 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one likely acts as an electrophile. The bromine atom attached to the carbon in the compound’s structure makes it susceptible to oxidative addition, a key step in the coupling process . This involves the donation of electrons from palladium to form a new Pd-C bond .
Biochemical Pathways
In the context of organic synthesis, it is involved in the suzuki–miyaura coupling pathway . This pathway enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds.
Result of Action
The primary result of the action of this compound is the formation of new organic compounds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, including the production of pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one typically involves the bromination of 1-(4-(trifluoromethyl)phenyl)propan-1-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, with nucleophiles such as sodium azide or potassium thiolate.
Reduction: Conducted in solvents like ethanol or tetrahydrofuran, using reducing agents such as sodium borohydride.
Oxidation: Carried out using oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Produces substituted derivatives depending on the nucleophile used.
Reduction: Yields alcohols or other reduced forms.
Oxidation: Results in carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2-(trifluoromethyl)phenyl)propan-1-one
- 1-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-one
Uniqueness
2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one is unique due to the position of the trifluoromethyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to similar compounds.
Properties
IUPAC Name |
2-bromo-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O/c1-6(11)9(15)7-2-4-8(5-3-7)10(12,13)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXCMWCJLDRJIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439714 | |
Record name | 2-Bromo-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95728-57-7 | |
Record name | 2-Bromo-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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